molecular formula C23H22N2O4S B2761896 4-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-00-8

4-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2761896
CAS No.: 922062-00-8
M. Wt: 422.5
InChI Key: AMUZUTWNJKYCBP-UHFFFAOYSA-N
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Description

4-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a high-purity chemical compound provided for research purposes. This dibenzo[b,f][1,4]oxazepine derivative, with the molecular formula C23H22N2O4S and a molecular weight of 422.5 , features a sulfonamide group. Sulfonamides are a significant class of compounds known for their role as enzyme inhibitors, particularly as potent inhibitors of carbonic anhydrase (CA) isoforms . The primary sulfonamide group (-SO2NH2) functions as a zinc-binding motif, enabling the potent inhibition of CA enzymes, which are implicated in a wide range of physiological and pathological processes . Researchers are exploring such compounds for their potential in developing therapies for neurological conditions, as selective inhibitors of cytosolic isoforms like hCA II and VII have been identified as potential therapeutic targets for epilepsy, seizures, and neuropathic pain . The structural features of this compound, including its 4-ethylbenzenesulfonamide moiety, make it a valuable intermediate for further chemical exploration and a candidate for biochemical screening. It is intended for use in investigative studies, including enzyme inhibition assays, mechanism-of-action studies, and as a building block in medicinal chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethyl-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-3-16-9-12-18(13-10-16)30(27,28)24-17-11-14-21-19(15-17)23(26)25(4-2)20-7-5-6-8-22(20)29-21/h5-15,24H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUZUTWNJKYCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number922062-00-8
Molecular FormulaC23H22N2O4S
Molecular Weight422.5 g/mol

This compound acts primarily as a selective inhibitor of the dopamine D2 receptor. This receptor is crucial in modulating neurotransmission within the brain, influencing various neurological processes. The binding affinity of this compound to the D2 receptor suggests potential applications in treating conditions such as schizophrenia and bipolar disorder .

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. In vitro assays have demonstrated its ability to inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition can lead to altered levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function .

Cardiovascular Implications

A study evaluating the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance showed that compounds similar to 4-ethyl-N-(10-ethyl-11-oxo) could significantly reduce perfusion pressure in isolated rat heart models. The findings suggest that these compounds may interact with calcium channels, leading to vasodilation and reduced coronary resistance . The implications for cardiovascular health are noteworthy, indicating potential applications in managing hypertension.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • Dopamine Receptor Interaction : A study focused on the interaction of various derivatives with dopamine receptors highlighted the superior binding affinity of 4-ethyl-N-(10-ethyl...) compared to other sulfonamide derivatives. This suggests a targeted approach for CNS disorders .
  • Calcium Channel Modulation : Another investigation utilized computational docking studies to predict interactions between this compound and calcium channels. The results indicated a potential for modulating calcium influx in cardiac tissues, which could be leveraged for therapeutic purposes in cardiovascular diseases .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of 4-ethyl-N-(10-ethyl...) benzenesulfonamide. Theoretical studies using ADME (Absorption, Distribution, Metabolism, and Excretion) models suggest favorable permeability characteristics across biological membranes. This indicates that the compound could achieve effective concentrations in target tissues following administration .

Comparison with Similar Compounds

Compound A : 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide

  • Core Structure : Dibenzo[b,f][1,4]thiazepine (sulfur atom instead of oxygen in the oxazepin ring).
  • Substituents : 4-Methoxybenzyl ester at position 6.
  • Synthesis : Prepared via NaH-mediated coupling of 1-(bromomethyl)-4-methoxybenzene with a thiazepine-carboxylic acid precursor in DMF, yielding 9% after HPLC purification .
  • Key Difference : The sulfur atom in the thiazepine core may enhance lipophilicity and alter electronic properties compared to the oxygen-containing oxazepin system.

Compound B : N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

  • Core Structure : Dibenzo[b,f][1,4]oxazepine lacking the 11-oxo group.
  • Substituents : 10-Acetyl group instead of 10-ethyl, and 4-methylbenzenesulfonamide.
  • Properties: Molecular weight = 408.47 g/mol (C₂₂H₂₀N₂O₄S).

Sulfonamide Substituent Variations

Compound C : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide

  • Substituents : 2,4-Dimethoxybenzenesulfonamide.

Compound D : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

  • Substituents : Tetrahydronaphthalene sulfonamide.
  • Properties : The partially saturated naphthalene ring may enhance conformational flexibility and π-stacking interactions in biological targets, contrasting with the planar benzenesulfonamide in the target compound .

Functional Group Modifications

Compound E : N-(12-Amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide

  • Core Structure : Anthracene-derived scaffold instead of dibenzooxazepin.
  • Substituents: 12-Amino and ethano-bridged anthracene.
  • Relevance : Highlights the diversity of sulfonamide applications in polycyclic systems, though its anthracene core limits direct comparison with oxazepin derivatives .

Comparative Data Table

Property/Compound Target Compound Compound A Compound B Compound C Compound D
Core Heterocycle Oxazepine Thiazepine Oxazepine Oxazepine Oxazepine
Key Substituent 4-Ethylbenzene 4-Methoxybenzyl 4-Methylbenzene 2,4-Dimethoxybenzene Tetrahydronaphthalene
Molecular Weight (g/mol) Not reported Not reported 408.47 Not reported Not reported
Synthetic Yield Not reported 9% Not reported Not reported Not reported
Notable Feature Ethyl/oxo Sulfur core Acetyl group Polar substituents Flexible sulfonamide

Research Findings and Implications

  • Synthetic Challenges : Low yields (e.g., 9% for Compound A) suggest difficulties in functionalizing the dibenzoheterocycle core, likely due to steric hindrance or competing side reactions .
  • Structure-Activity Relationships (SAR): The 11-oxo group in the target compound may stabilize keto-enol tautomerism, influencing binding to biological targets. Ethyl groups (vs. acetyl or methoxy) balance lipophilicity and metabolic stability, making the target compound a promising candidate for further pharmacological studies .

Q & A

Q. Advanced Mechanistic Studies

  • Enzyme kinetics : Measure inhibition constants (Ki) using fluorogenic substrates or SPR for target binding affinity.
  • Cellular assays : CRISPR-based gene knockout or siRNA silencing of putative targets (e.g., kinases) to assess functional dependency.
  • Structural biology : Co-crystallization with target proteins (e.g., HDACs or COX-2) to visualize binding modes .

How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy) across studies?

Q. Advanced Data Contradiction Analysis

  • Orthogonal validation : Replicate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Dose-response profiling : Compare EC₅₀ values across cell lines (e.g., RAW 264.7 for anti-inflammatory activity vs. bacterial cultures).
  • Metabolomic profiling : Identify off-target effects or metabolite interference using LC-MS/MS .

What computational strategies are employed to predict interaction modes with potential protein targets?

Q. Advanced Computational Modeling

  • Molecular docking (AutoDock Vina, Glide) : Screen against protein databases (PDB) to prioritize targets.
  • Molecular dynamics (MD) simulations (GROMACS) : Assess binding stability over 100+ ns trajectories.
  • Pharmacophore modeling (MOE) : Identify critical interaction features (e.g., hydrogen bonds with sulfonamide oxygen) .

What methodologies are employed in SAR studies for derivatives of this sulfonamide-oxazepine hybrid?

Q. Advanced SAR Analysis

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at positions 4 (ethyl) or 10 (ethyl) to modulate steric/electronic effects.
  • QSAR modeling : Use PLS regression to correlate logP, polar surface area, and IC₅₀ values.
  • Biological testing : Prioritize analogs with >10-fold potency improvements in primary assays .

What integrated approaches are recommended for identifying primary molecular targets in complex systems?

Q. Advanced Target Identification

  • Chemical proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS.
  • Transcriptomics (RNA-seq) : Compare gene expression profiles in treated vs. untreated cells.
  • Phenotypic screening : Combine high-content imaging with machine learning to map activity to pathways .

Notes

  • Avoided Sources : BenchChem () and Huayuan () were excluded per reliability guidelines.
  • Methodological Focus : Answers emphasize experimental design, validation, and interdisciplinary approaches.

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